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Abstract
1-Bromo-2-(methoxymethoxy)ethane (BrCH₂CH₂OCH₂OCH₃), CAS Number 112496-94-3, is

a versatile bifunctional reagent in modern organic synthesis. Its primary role is that of a 2-

hydroxyethylating agent, where the hydroxyl group is masked as a methoxymethyl (MOM)

ether. This protecting group strategy allows for the introduction of a masked ethanolamine or

ethylene glycol unit into a molecule via nucleophilic substitution at the bromine-bearing carbon.

The MOM ether is stable under a variety of reaction conditions, yet can be readily cleaved

under acidic conditions to reveal the primary alcohol. This guide provides an in-depth overview

of the applications of 1-Bromo-2-(methoxymethoxy)ethane, including detailed experimental

protocols for its use in alkylation reactions and potential Grignard reagent formation, supported

by quantitative data and workflow visualizations.

Physicochemical Properties
A summary of the key physical and chemical properties of 1-Bromo-2-
(methoxymethoxy)ethane is presented in the table below. This data is essential for its proper

handling, storage, and use in experimental setups.
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Property Value

Molecular Formula C₄H₉BrO₂

Molecular Weight 169.02 g/mol

CAS Number 112496-94-3

Appearance Liquid

Boiling Point 116-117 °C

Density 1.448 g/mL at 25 °C

Refractive Index n20/D 1.480

Flash Point 64.44 °C (148.0 °F) - closed cup

Solubility Soluble in common organic solvents.

Core Application: A Protected 2-Hydroxyethyl
Synthon
The primary utility of 1-Bromo-2-(methoxymethoxy)ethane lies in its function as a synthon for

the 2-hydroxyethyl cation (⁺CH₂CH₂OH). The methoxymethyl (MOM) ether serves as a robust

protecting group for the terminal hydroxyl function, allowing the bromo-functionalized end of the

molecule to participate in a range of nucleophilic substitution reactions.

The general synthetic strategy involves two key steps:

Alkylation: A nucleophile (Nu⁻) displaces the bromide ion in an Sₙ2 reaction to form a new

carbon-nucleophile bond.

Deprotection: The MOM ether is cleaved under acidic conditions to unmask the primary

hydroxyl group.
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General Synthetic Pathway

BrCH₂CH₂OCH₂OCH₃

(1-Bromo-2-(methoxymethoxy)ethane)

Nu-CH₂CH₂OCH₂OCH₃

(MOM-protected product)

 Alkylation (Sₙ2)

Nucleophile (Nu⁻)
(e.g., RO⁻, R₂N⁻, RS⁻)

Acidic Workup
(e.g., HCl, MeOH)

Nu-CH₂CH₂OH
(Final Product)
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Caption: General workflow for the utilization of 1-Bromo-2-(methoxymethoxy)ethane.

Applications in Organic Synthesis
O-Alkylation: Williamson Ether Synthesis
1-Bromo-2-(methoxymethoxy)ethane is an excellent substrate for the Williamson ether

synthesis, reacting with alkoxides or phenoxides to form ethers. This reaction is particularly

useful for introducing a protected ethylene glycol-type linker to alcohols and phenols.

While specific yield data for 1-Bromo-2-(methoxymethoxy)ethane is not extensively reported,

the following table provides typical yields for Williamson ether synthesis involving primary alkyl

bromides with various phenols and alcohols.
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Nucleophile Base Solvent
Temperature
(°C)

Typical Yield
(%)

Phenol K₂CO₃ Acetonitrile Reflux 85-95

4-Methoxyphenol NaH THF
Room Temp. to

60
90-98

Benzyl Alcohol NaH DMF 0 to Room Temp. 80-95

Cyclohexanol K-OtBu THF Room Temp. 75-90

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon

or Nitrogen), add phenol (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 eq.) portion-wise.

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C and add 1-Bromo-2-
(methoxymethoxy)ethane (1.1 eq.) dropwise via syringe.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a

saturated aqueous solution of ammonium chloride (NH₄Cl).

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x

volume of DMF).

Washing: Combine the organic layers and wash with water (2x) and then with saturated

aqueous sodium chloride (brine).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

N-Alkylation of Amines and Heterocycles
The introduction of the 2-(methoxymethoxy)ethyl group onto nitrogen atoms is a valuable

transformation in the synthesis of pharmaceutical intermediates. Primary and secondary

amines, as well as nitrogen-containing heterocycles, can be effectively alkylated.

The following table summarizes typical conditions and yields for the N-alkylation of various

amines with primary alkyl bromides.

Nucleophile Base Solvent
Temperature
(°C)

Typical Yield
(%)

Aniline K₂CO₃ Acetonitrile Reflux 70-85

Diethylamine Et₃N THF Room Temp. 80-95

Imidazole NaH DMF Room Temp. 85-95

Pyrrolidine K₂CO₃ DMF 50 90-98

Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq.), anhydrous potassium

carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (0.3 M).

Addition of Alkylating Agent: To the stirred suspension, add 1-Bromo-2-
(methoxymethoxy)ethane (1.2 eq.) at room temperature.

Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress

by TLC.

Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room

temperature and filter off the inorganic salts.

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl

acetate and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and

concentrate in vacuo.

Purification: Purify the crude product by column chromatography on silica gel.

S-Alkylation of Thiols
Thiols and thiophenols are excellent nucleophiles and react readily with 1-Bromo-2-
(methoxymethoxy)ethane to form the corresponding thioethers.

Nucleophile Base Solvent
Temperature
(°C)

Typical Yield
(%)

Thiophenol K₂CO₃ Acetone Reflux 90-99

Benzyl

Mercaptan
NaH THF 0 to Room Temp. 90-98

Cysteine

derivative
DIPEA DMF Room Temp. 85-95

Reaction Setup: To a solution of thiophenol (1.0 eq.) in acetone (0.4 M), add anhydrous

potassium carbonate (K₂CO₃, 2.5 eq.).

Addition of Alkylating Agent: Stir the mixture vigorously for 15 minutes at room temperature,

then add 1-Bromo-2-(methoxymethoxy)ethane (1.1 eq.).

Reaction: Heat the reaction mixture to reflux (around 56 °C) for 6-12 hours, monitoring by

TLC.

Work-up: After completion, cool the reaction to room temperature, filter off the solids, and

evaporate the acetone.

Extraction: Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water,

and finally brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.
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Purification: The crude product is often of high purity, but can be further purified by column

chromatography or distillation if necessary.

Potential Application: Grignard Reagent Formation
While the presence of ether linkages can sometimes complicate Grignard reagent formation,

primary alkyl bromides are generally suitable substrates. The formation of the Grignard reagent

from 1-Bromo-2-(methoxymethoxy)ethane would generate a nucleophilic carbon, effectively

reversing the polarity of the ethyl group and opening up a different set of synthetic possibilities,

such as reaction with carbonyls, epoxides, and other electrophiles.

Grignard Reagent Formation and Reaction

BrCH₂CH₂OCH₂OCH₃

BrMg-CH₂CH₂OCH₂OCH₃

(Grignard Reagent)

 Oxidative Insertion

Mg⁰, Anhydrous Ether

R₂C(OMgBr)CH₂CH₂OCH₂OCH₃

 Nucleophilic Addition

Electrophile (e.g., R₂C=O)

R₂C(OH)CH₂CH₂OCH₂OCH₃

 Protonation

Aqueous Acidic Workup
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Caption: Proposed pathway for Grignard reagent formation and subsequent reaction.

Note: All glassware must be rigorously flame- or oven-dried, and the reaction must be

conducted under a strictly anhydrous, inert atmosphere.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b054506?utm_src=pdf-body
https://www.benchchem.com/product/b054506?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir

bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

Magnesium Activation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine into

the flask. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine

vapors are observed, then allow it to cool.[1]

Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. In

the dropping funnel, prepare a solution of 1-Bromo-2-(methoxymethoxy)ethane (1.0 eq.) in

anhydrous ether. Add a small portion of this solution to the magnesium. The reaction should

initiate within a few minutes, indicated by the disappearance of the iodine color and gentle

refluxing.

Grignard Formation: Once initiated, add the remaining 1-Bromo-2-
(methoxymethoxy)ethane solution dropwise at a rate that maintains a gentle reflux.

Completion: After the addition is complete, the mixture may be stirred at room temperature or

gently heated for an additional 1-2 hours to ensure complete formation of the Grignard

reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.

Deprotection of the MOM Ether
The final step in many synthetic sequences involving this reagent is the removal of the MOM

protecting group to liberate the primary alcohol. This is typically achieved under mild acidic

conditions.

Reaction Setup: Dissolve the MOM-protected substrate (1.0 eq.) in methanol (0.2 M).

Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to the

solution at room temperature.

Reaction: Stir the reaction mixture and monitor by TLC for the disappearance of the starting

material. The reaction is typically complete within 1-4 hours.

Work-up: Neutralize the acid by the careful addition of a saturated aqueous solution of

sodium bicarbonate until effervescence ceases.
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Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with

an appropriate organic solvent (e.g., ethyl acetate, 3x).

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, and concentrate to yield the deprotected alcohol. Further purification can be

performed by column chromatography if necessary.

Conclusion
1-Bromo-2-(methoxymethoxy)ethane is a highly effective and versatile reagent for the

introduction of a protected 2-hydroxyethyl moiety. Its utility in O-, N-, and S-alkylation reactions

is well-established in principle, following the predictable reactivity of primary alkyl halides in Sₙ2

reactions. The stability of the MOM ether under basic and nucleophilic conditions, combined

with its straightforward removal under acidic conditions, makes this reagent a valuable tool in

the multistep synthesis of complex molecules relevant to the pharmaceutical and materials

science industries. The potential for Grignard reagent formation further broadens its synthetic

applicability, positioning it as a key building block for a diverse range of chemical

transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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